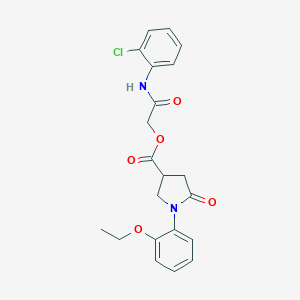
2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in scientific research. It is a pyrrolidine-based compound that has shown potential in various applications, including medicinal chemistry, drug design, and biological research.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, studies indicate that the compound exerts its biological effects through the inhibition of specific enzymes, including acetylcholinesterase and topoisomerase II.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit acetylcholinesterase activity, and inhibit topoisomerase II activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential as a potent anticancer agent. However, a limitation of using the compound is its potential toxicity, which requires careful handling and observation.
Direcciones Futuras
There are several future directions for the study of 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is the development of more potent analogs of the compound for use in the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential for use in other applications, such as drug design and biological research.
In conclusion, 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a pyrrolidine-based compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Métodos De Síntesis
The synthesis of 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction between 2-chloroaniline, ethyl acetoacetate, and 2-ethoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential in medicinal chemistry. It has shown promising results as a potential anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. Additionally, the compound has shown potential in the treatment of Alzheimer's disease, with studies indicating its ability to inhibit acetylcholinesterase activity.
Propiedades
Nombre del producto |
2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Fórmula molecular |
C21H21ClN2O5 |
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
[2-(2-chloroanilino)-2-oxoethyl] 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O5/c1-2-28-18-10-6-5-9-17(18)24-12-14(11-20(24)26)21(27)29-13-19(25)23-16-8-4-3-7-15(16)22/h3-10,14H,2,11-13H2,1H3,(H,23,25) |
Clave InChI |
XRECHRNTONEULR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3Cl |
SMILES canónico |
CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B270790.png)
![4-({[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B270791.png)
![Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-ylcarbamate](/img/structure/B270798.png)

![4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B270803.png)
![4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270804.png)

![4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B270807.png)





